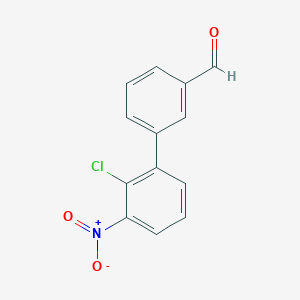
3-(2-Chloro-3-nitrophenyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of biphenyl, featuring both chloro and nitro substituents on the aromatic rings, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where o-chloronitrobenzene reacts with to-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out under nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Reduction: 2’-Chloro-3’-amino-[1,1’-biphenyl]-3-carbaldehyde.
Oxidation: 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde depends on its chemical structure. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the nitro and aldehyde groups, making it less reactive.
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Nitro-1,1’-biphenyl: Lacks the chloro and aldehyde groups, altering its chemical properties.
Uniqueness
2’-Chloro-3’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (aldehyde) groups on the biphenyl scaffold. This combination of functional groups imparts distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C13H8ClNO3 |
|---|---|
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
3-(2-chloro-3-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-11(5-2-6-12(13)15(17)18)10-4-1-3-9(7-10)8-16/h1-8H |
Clé InChI |
TWSIBEDNRPFFNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


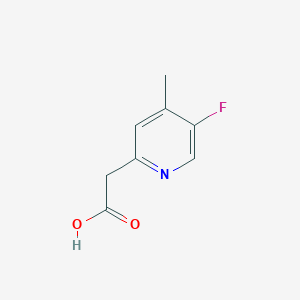
![(3R)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15226492.png)
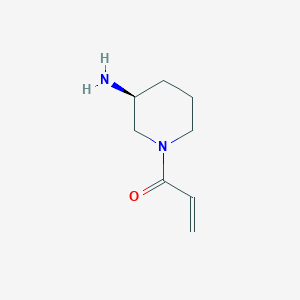

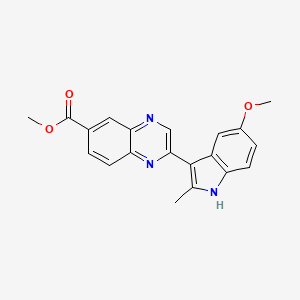
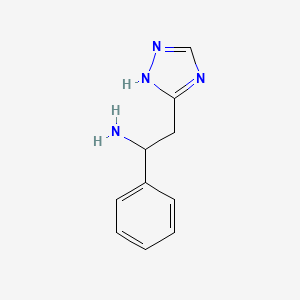
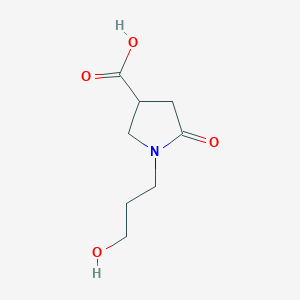
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
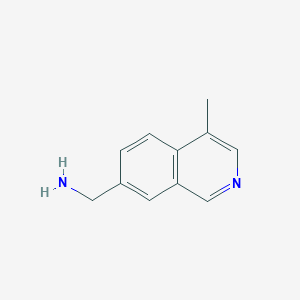
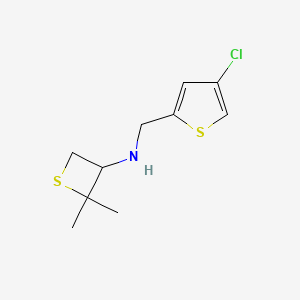
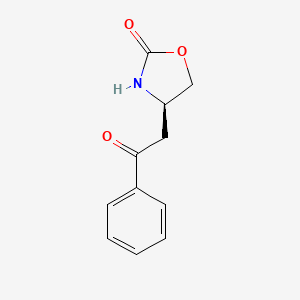

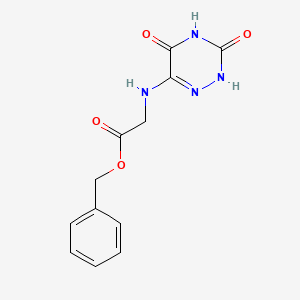
![5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
